Ameltolide

描述

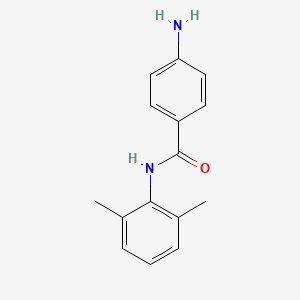

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIWGOAXOBPQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052860 | |

| Record name | Ameltolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-93-9 | |

| Record name | Ameltolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ameltolide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ameltolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMELTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83240ZOVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ameltolide: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) is an experimental anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. As a member of the 4-aminobenzamide class of compounds, its mechanism of action is primarily attributed to the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies. The primary molecular target is strongly suggested to be the voltage-gated sodium channel, a key player in the generation and propagation of action potentials. This guide will delve into the evidence supporting this hypothesis, present relevant pharmacokinetic and pharmacodynamic data, and outline the protocols for the key assays used to characterize this compound's anticonvulsant activity.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound is believed to be the blockade of voltage-gated sodium channels (VGSCs) in neurons. This action is consistent with its "phenytoin-like" anticonvulsant profile observed in in-vitro preparations of cortical slices[1]. By binding to VGSCs, this compound likely stabilizes the inactivated state of the channel, a mechanism shared by other established anticonvulsants like phenytoin and carbamazepine. This state-dependent inhibition prevents the rapid, repetitive firing of neurons that is characteristic of seizure activity, thereby limiting the spread of aberrant electrical discharges in the brain.

The interaction of this compound with VGSCs has been substantiated by in-vitro binding studies. A key study demonstrated a direct interaction between this compound and neuronal voltage-dependent sodium channels[2]. This interaction is believed to be the molecular basis for its efficacy in the Maximal Electroshock Seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures. The correlation between the in-vitro binding affinity for the sodium channel and the in-vivo anticonvulsant activity in the MES test provides strong evidence for this mechanism[2].

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound at the voltage-gated sodium channel.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its metabolites.

Table 1: In-Vitro Binding Affinity

| Compound | Assay | Preparation | IC50 (µM) | Reference |

| This compound | [3H]batrachotoxinin-A-20α-benzoate binding inhibition | Rat brain synaptosomes | 0.97 | [2] |

| Phenytoin | [3H]batrachotoxinin-A-20α-benzoate binding inhibition | Rat brain synaptosomes | 0.86 | [2] |

Table 2: In-Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)

| Compound | Species | Route of Administration | ED50 (mg/kg) | Reference |

| This compound | Mouse | Oral | 1.4 | |

| Metabolite 6 | Mouse | Oral | 10.9 | |

| Metabolite 7 | Mouse | Oral | >100 | |

| This compound | Rat | Oral | 135 µmol/kg | |

| Phenytoin | Rat | Oral | 121 µmol/kg |

Table 3: Pharmacokinetic Parameters in Mice (Oral Administration of 2.0 mg/kg this compound)

| Analyte | Cmax (ng/mL) | Reference |

| This compound | 572 | |

| N-acetyl metabolite 3 | 387 | |

| Hydroxy metabolite 7 | 73 |

Table 4: Pharmacokinetic Parameters in Dogs (Oral Administration)

| Parameter | Value | Unit | Reference |

| Bioavailability Normalized Volume of Distribution | 1.20 | L/kg | |

| Elimination Half-life | 5.46 | h |

Detailed Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This test is a standard preclinical model for evaluating potential anticonvulsant drugs against generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Electroconvulsive shock device with corneal electrodes.

-

Male CF-1 mice or Sprague-Dawley rats.

-

Test compound (this compound) and vehicle control.

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

-

Saline solution (0.9%).

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. On the day of the experiment, weigh each animal to determine the appropriate dose of the test compound.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral gavage). The timing of the MES test should coincide with the suspected time of peak effect of the compound.

-

Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to the corneas of the animal. Following this, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Induction of Seizure: Deliver a supramaximal electrical stimulus through the corneal electrodes. For mice, a typical stimulus is 50 Hz, 50 mA for 0.2 seconds. For rats, a typical stimulus is 60 Hz, 150 mA for 0.2 seconds.

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered a positive endpoint, indicating protection by the test compound.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using appropriate statistical methods (e.g., probit analysis).

Experimental Workflow: MES Test

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

[3H]batrachotoxinin-A-20α-benzoate (BTX-B) Binding Assay

This is a radioligand binding assay used to investigate the interaction of compounds with site 2 of the voltage-gated sodium channel.

Objective: To determine the affinity of this compound for the batrachotoxin binding site on the voltage-gated sodium channel.

Materials:

-

[3H]batrachotoxinin-A-20α-benzoate (radioligand).

-

Rat brain synaptosomal membrane preparation.

-

Test compound (this compound) at various concentrations.

-

Veratridine (to define non-specific binding).

-

Scintillation counter and vials.

-

Glass fiber filters.

-

Incubation buffer.

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortices according to standard protocols.

-

Assay Setup: In test tubes, combine the synaptosomal membrane preparation, a fixed concentration of [3H]BTX-B, and varying concentrations of this compound or the reference compound (e.g., phenytoin). For determining non-specific binding, a separate set of tubes will contain a high concentration of a known site 2 ligand like veratridine.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific [3H]BTX-B binding (IC50) is then determined by non-linear regression analysis.

Experimental Workflow: [3H]BTX-B Binding Assay

Caption: Workflow for the [3H]batrachotoxinin-A-20α-benzoate binding assay.

Metabolism and Pharmacokinetics

This compound undergoes metabolism in vivo, primarily through N-acetylation and hydroxylation of one of the methyl groups. The resulting metabolites have been shown to be significantly less potent as anticonvulsants compared to the parent compound, indicating that this compound itself is the primary active moiety.

Pharmacokinetic studies in mice have shown that after oral administration, this compound is readily absorbed, with detectable plasma concentrations of both the parent drug and its metabolites. In dogs, this compound exhibits a one-compartment open model with first-order absorption, and has an elimination half-life of approximately 5.46 hours.

Conclusion

References

- 1. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ameltolide's Sodium Channel Blocking Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ameltolide, a compound with demonstrated anticonvulsant properties, exerts its primary mechanism of action through the blockade of voltage-gated sodium channels. This technical guide provides an in-depth analysis of this compound's interaction with these channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction can lead to neurological disorders such as epilepsy. This compound, like other established antiepileptic drugs such as phenytoin and carbamazepine, modulates the activity of these channels, thereby reducing neuronal hyperexcitability. Understanding the precise nature of this compound's sodium channel blocking activity is essential for its potential therapeutic application and for the development of novel anticonvulsant agents.

Quantitative Data: Inhibitory Activity of this compound and Analogues

The inhibitory potency of this compound and its structural analogues on neuronal voltage-dependent sodium channels has been quantified through in vitro binding assays. Additionally, their anticonvulsant efficacy has been determined in vivo. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of [3H]batrachotoxinin-A-20α-benzoate Binding to Rat Brain Synaptosomes [1]

| Compound | Apparent IC50 (µM) |

| This compound (Compound 2) | 0.97 |

| Compound 1 | 0.25 |

| Compound 3 | 0.35 |

| Compound 5 | 25.8 |

| Compound 8 | 161.3 |

| Compound 9 | 183.5 |

| Compound 10 | 0.11 |

| Compound 13 | 1.86 |

| Compound 14 | 47.8 |

| Phenytoin (PHT) | 0.86 |

Table 2: In Vivo Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test in Rats (Oral Administration) [1]

| Compound | Anticonvulsant ED50 (µmol/kg) |

| This compound (Compound 2) | 135 |

| Compound 1 | 52 |

| Compound 3 | 284 |

| Compound 8 | 231 |

| Compound 9 | 131 |

| Compound 10 | 25 |

| Compound 13 | 369 |

| Compound 14 | 354 |

| Phenytoin (PHT) | 121 |

| Compound 5 | > 650 |

Experimental Protocols

In Vitro: [3H]batrachotoxinin-A-20α-benzoate Binding Assay

This competitive binding assay assesses the ability of a test compound to displace the radioligand [3H]batrachotoxinin-A-20α-benzoate from its binding site on the voltage-gated sodium channel.

-

Tissue Homogenization: Whole rat brains are homogenized in a chilled sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.

-

A low-speed centrifugation (e.g., 1,000 x g for 10 minutes) is performed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

-

Washing: The synaptosomal pellet is washed with fresh buffer to remove contaminants.

-

Resuspension: The final pellet is resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the synaptosomal preparation is determined using a standard method (e.g., Bradford or BCA assay) to ensure consistent amounts are used in the binding assay.

-

Incubation Mixture: In assay tubes, the following components are combined:

-

Rat brain synaptosomes (a defined amount of protein, e.g., 100-200 µg).

-

[3H]batrachotoxinin-A-20α-benzoate at a fixed concentration (typically near its Kd).

-

Varying concentrations of the unlabeled test compound (e.g., this compound) or vehicle.

-

Assay buffer to reach the final incubation volume.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the synaptosomes with the bound radioligand.

-

Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

In Vivo: Maximal Electroshock Seizure (MES) Test in Rats

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar strain) are used. They are housed under standard laboratory conditions with free access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the experimental environment before testing.

-

Route of Administration: this compound and its analogues are administered orally (p.o.) via gavage.

-

Dosing: A range of doses of the test compounds are administered to different groups of animals. A vehicle control group receives the vehicle alone.

-

Time of Testing: The MES test is conducted at the time of peak effect of the drug, which is determined in preliminary studies.

-

Electrical Stimulation: A brief electrical stimulus (e.g., 50-150 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Protection Criteria: An animal is considered protected if it does not exhibit tonic hindlimb extension.

-

Data Analysis: The percentage of animals protected at each dose is determined. The ED50 value, the dose of the drug that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Visualizations: Mechanisms and Workflows

Mechanism of Use-Dependent Sodium Channel Blockade

This compound, like many other sodium channel-blocking anticonvulsants, exhibits use-dependent blockade. This means that the drug has a higher affinity for sodium channels that are frequently activated (i.e., in the open or inactivated states) compared to channels in the resting state. This property allows for the selective targeting of hyperexcitable neurons, which are characteristic of epileptic seizures, while having a lesser effect on neurons firing at a normal physiological rate.

References

Ameltolide: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ameltolide, also known by its developmental code LY201116, is an experimental anticonvulsant agent belonging to the 4-aminobenzamide class of compounds.[1] It has demonstrated significant efficacy in preclinical animal models of epilepsy, suggesting a mechanism of action similar to that of established antiepileptic drugs like phenytoin.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and pharmacological profile of this compound. The information is presented to support further research and development efforts in the field of neurology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 4-Amino-N-(2,6-dimethylphenyl)benzamide.[1] Its structure features a central benzamide core with an amino group at the 4-position of the phenyl ring and the amide nitrogen substituted with a 2,6-dimethylphenyl group.

| Identifier | Value |

| IUPAC Name | 4-Amino-N-(2,6-dimethylphenyl)benzamide |

| CAS Number | 787-93-9 |

| Chemical Formula | C₁₅H₁₆N₂O |

| SMILES | Cc1cccc(C)c1NC(=O)c1ccc(N)cc1 |

| InChI | InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Molecular Weight | 240.30 g/mol |

| Melting Point | 220 - 222 °C |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol |

| Appearance | Solid powder |

Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between a 4-aminobenzoic acid derivative and 2,6-dimethylaniline. A common approach involves the activation of the carboxylic acid group of a protected 4-aminobenzoic acid, followed by coupling with the amine. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide

This protocol is a representative procedure based on established methods for the synthesis of similar benzamide derivatives.[3][4]

Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzamide

-

To a solution of 2,6-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM), cooled to 0°C, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.

Step 2: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide (this compound)

-

Suspend the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide from the previous step in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, Tin(II) chloride dihydrate (4.0-5.0 equivalents), followed by the careful addition of concentrated HCl.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the blockade of voltage-gated sodium channels in neurons. This mode of action is shared with other established anticonvulsant drugs, including phenytoin and carbamazepine. By binding to the sodium channels, this compound stabilizes them in the inactivated state, which prevents the rapid, repetitive firing of neurons that is characteristic of epileptic seizures.

Pharmacological Properties

This compound has been evaluated in several preclinical models to determine its anticonvulsant efficacy and neurotoxicity. The primary model used to assess its efficacy against generalized tonic-clonic seizures is the Maximal Electroshock (MES) test.

Preclinical Anticonvulsant Activity

| Species | Test | Route of Administration | ED₅₀ | Reference |

| Mouse | MES | Oral | 1.4 mg/kg | |

| Rat | MES | Oral | 135 µmol/kg |

Metabolism and Metabolite Activity

This compound is metabolized in vivo, primarily through N-acetylation and hydroxylation of one of the methyl groups. The resulting metabolites have significantly reduced anticonvulsant activity compared to the parent compound.

| Compound | MES ED₅₀ (mg/kg, oral, mouse) |

| This compound | 1.4 |

| N-acetyl metabolite | 4.7 |

| Hydroxy metabolite | 10.9 |

| N-acetyl-hydroxy metabolite | >100 |

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Procedure:

-

Animals (typically mice or rats) are administered the test compound (this compound) or a vehicle control at various doses.

-

After a predetermined time, corresponding to the time of peak effect of the drug, a maximal electrical stimulus is delivered via corneal electrodes.

-

The stimulus induces a characteristic seizure pattern, with the endpoint being the abolition of the hindlimb tonic extensor component of the seizure.

-

The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED₅₀) is then calculated.

Neurotoxicity Assessment (Rotarod Test)

The rotarod test is used to assess motor coordination and potential neurological deficits induced by a test compound.

Procedure:

-

Animals are trained to walk on a rotating rod.

-

After administration of the test compound or vehicle, the animals are placed back on the rotarod, which is rotating at a constant or accelerating speed.

-

The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment or neurotoxicity.

-

The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.

Clinical Development

Conclusion

This compound is a potent experimental anticonvulsant of the 4-aminobenzamide class with a mechanism of action attributed to the blockade of voltage-gated sodium channels. Its chemical structure and physicochemical properties have been well-characterized. Preclinical studies have demonstrated its efficacy in animal models of generalized seizures. However, its clinical development appears to have been halted for reasons that are not publicly documented. The information compiled in this technical guide provides a solid foundation for researchers interested in this compound and the development of novel anticonvulsant therapies.

References

- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ameltolide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ameltolide, chemically known as 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant agent that has been the subject of significant research in the field of medicinal chemistry.[1][2] As a member of the 4-aminobenzamide class of compounds, it has demonstrated notable efficacy in preclinical models of epilepsy. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, including detailed experimental protocols, quantitative data, and visualizations of the synthetic and metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticonvulsant therapies.

Core Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the acylation of 2,6-dimethylaniline with 4-nitrobenzoyl chloride, followed by the reduction of the resulting nitro intermediate.

Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzamide

This initial step involves the formation of an amide bond between 4-nitrobenzoyl chloride and 2,6-dimethylaniline.

Experimental Protocol:

-

Materials:

-

4-Nitrobenzoyl chloride

-

2,6-Dimethylaniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with continuous stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (4-Amino-N-(2,6-dimethylphenyl)benzamide)

The final step involves the reduction of the nitro group of the intermediate to an amine, yielding this compound.

Experimental Protocol:

-

Materials:

-

4-Nitro-N-(2,6-dimethylphenyl)benzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Concentrated Hydrochloric acid (if using SnCl₂)

-

Hydrogen gas (H₂) (if using Pd/C)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure (using Tin(II) chloride):

-

Suspend 4-nitro-N-(2,6-dimethylphenyl)benzamide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

-

Alternative Procedure (using Catalytic Hydrogenation):

-

Dissolve 4-nitro-N-(2,6-dimethylphenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Synthesis of this compound Derivatives

The core structure of this compound has been modified to explore structure-activity relationships and to investigate its metabolic fate. A key derivative is its major metabolite, N-[4-[[[2-(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide.

Synthesis of a Major Metabolite of this compound

The synthesis of this metabolite involves a multi-step process starting from readily available materials.[1] While the full detailed protocol is proprietary, the general strategy involves the introduction of a hydroxymethyl group on one of the methyl substituents of the dimethylphenyl ring and N-acetylation of the 4-amino group.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₅H₁₆N₂O | 240.30 | 200-202 |

| 4-Nitro-N-(2,6-dimethylphenyl)benzamide | C₁₅H₁₄N₂O₃ | 270.29 | Not widely reported |

| N-[4-[[[2-(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide | C₁₇H₁₈N₂O₃ | 298.34 | Not widely reported |

| Compound | Anticonvulsant Activity (MES, ED₅₀ mg/kg, oral in mice) | Reference |

| This compound | 1.4 | [1] |

| N-acetyl metabolite | 4.7 | |

| Hydroxy metabolite | 10.9 | |

| N-acetyl hydroxy metabolite | >100 |

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound synthesis.

References

Ameltolide Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ameltolide, 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant agent that has been the subject of significant research in the quest for novel epilepsy treatments. Its mechanism of action is understood to be similar to that of established antiepileptic drugs like phenytoin and carbamazepine, involving the modulation of voltage-dependent sodium channels.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering a comprehensive resource for researchers and drug development professionals. By systematically examining how chemical modifications to the this compound scaffold influence its anticonvulsant activity, this guide aims to facilitate the rational design of next-generation antiepileptic drugs.

Core Structure and Mechanism of Action

This compound's core structure consists of a 4-aminobenzamide moiety linked to a 2,6-dimethylphenyl group. This structural arrangement is crucial for its interaction with voltage-dependent sodium channels, a key target in the control of neuronal hyperexcitability that underlies epileptic seizures. While X-ray crystallography has shown this compound to exist in a trans configuration, molecular modeling studies suggest that the cis conformation of the CO-NH amide bond is likely the pharmacologically active form, aligning it with the SAR of other phenytoinergic antiepileptic drugs.

The primary mechanism of action of this compound and its active analogs is the use-dependent blockade of voltage-gated sodium channels. This interaction stabilizes the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity. The affinity of this compound analogs for the sodium channel is a key determinant of their anticonvulsant potency.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of this compound analogs has been extensively studied, primarily through the maximal electroshock (MES) seizure test in rodents, which is a reliable predictor of efficacy against generalized tonic-clonic seizures. The affinity for the neuronal voltage-dependent sodium channel is typically determined using radioligand binding assays with agents like [3H]batrachotoxinin-A 20-α-benzoate.

A key study by Vamecq et al. (1998) provides a foundational dataset for understanding the SAR of this compound. The following tables summarize the quantitative data from this and other relevant studies, categorizing the analogs based on their structural class.

N-(2,6-dimethylphenyl)benzamide Analogs

This series explores modifications on the benzamide portion of the this compound scaffold.

| Compound Number | R1 (Benzamide Ring Position) | Anticonvulsant Activity (MES ED50, µmol/kg, p.o. in rats) | Sodium Channel Affinity (IC50, µM) |

| 1 | H | 52 | 0.25 |

| 2 (this compound) | 4-NH2 | 135 | 0.97 |

| 3 | 4-NO2 | 284 | 0.35 |

Note: The specific substitutions for each compound number are based on the descriptions in Vamecq et al. (1998). The exact structures beyond the specified R group are inferred from the parent compound, this compound.

N-(2,2,6,6-tetramethyl)piperidinyl-4-benzamide Analogs

This series replaces the N-(2,6-dimethylphenyl) group with a sterically hindered piperidinyl moiety.

| Compound Number | R1 (Benzamide Ring Position) | Anticonvulsant Activity (MES ED50, µmol/kg, p.o. in rats) | Sodium Channel Affinity (IC50, µM) |

| 4 | H | Not Reported | Not Reported |

| 5 | 4-NH2 | >650 | 25.8 |

| 6 | 4-NO2 | Not Reported | Not Reported |

Note: The specific substitutions for each compound number are based on the descriptions in Vamecq et al. (1998). The exact structures beyond the specified R group are inferred from the general class description.

N-(2,6-dimethylphenyl)phthalimide Analogs

This series introduces a rigid phthalimide group in place of the benzamide moiety.

| Compound Number | R1 (Phthalimide Ring Position) | Anticonvulsant Activity (MES ED50, µmol/kg, p.o. in rats) | Sodium Channel Affinity (IC50, µM) |

| 8 | H | 231 | 161.3 |

| 9 | 4-CH3 | 131 | 183.5 |

| 10 | 4-NH2 | 25 | 0.11 |

| 13 | 4-NO2 | 369 | 1.86 |

| 14 | 3-NO2 | 354 | 47.8 |

Note: The specific substitutions for each compound number are based on the descriptions in Vamecq et al. (1998). The exact structures beyond the specified R group are inferred from the general class description.

Key SAR Insights:

-

4-Amino Group: The presence and position of the amino group on the benzoyl or phthaloyl ring are critical for activity. In the N-(2,6-dimethylphenyl)phthalimide series, the 4-amino analog (10 ) is the most potent compound, with a significantly lower MES ED50 and a much higher affinity for the sodium channel compared to other analogs.

-

N-Phenyl Substitution: The 2,6-dimethylphenyl substituent appears to be optimal for potent anticonvulsant activity.

-

Rigidity: The rigid phthalimide scaffold, particularly with a 4-amino substituent, can lead to highly potent compounds.

-

Metabolism: Metabolic N-acetylation and hydroxylation of the 4-amino group and the methyl substituents, respectively, have been shown to dramatically decrease the anticonvulsant potency of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the protocols for the key experiments cited.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Electroconvulsive shock apparatus with corneal or ear-clip electrodes.

-

Male mice or rats of a standardized strain and weight.

-

Test compounds and vehicle control.

-

Saline solution with an anesthetic for corneal electrodes.

Procedure:

-

Animal Preparation: Animals are fasted overnight with free access to water. On the day of the experiment, they are weighed and randomly assigned to treatment groups.

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The time of peak effect (TPE) for the compound should be determined in preliminary studies.

-

Electroshock Induction: At the TPE, a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 A for 0.2-0.3 s) is delivered through corneal or ear-clip electrodes. A drop of saline/anesthetic solution is applied to the eyes before placing the corneal electrodes.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The percentage of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Radioligand Binding Assay for Voltage-Gated Sodium Channels

This in vitro assay measures the affinity of a test compound for the voltage-gated sodium channel.

Objective: To determine the inhibitory concentration (IC50) of a compound that displaces 50% of a specific radioligand from the batrachotoxin (BTX) binding site on the sodium channel.

Materials:

-

Synaptosomal membrane preparations from rat brain tissue.

-

[3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) as the radioligand.

-

Test compounds at various concentrations.

-

Incubation buffer (e.g., 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO4, 130 mM choline chloride, pH 7.4).

-

Scintillation counter and vials.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Synaptosomes are prepared from rat cerebral cortices by homogenization and differential centrifugation.

-

Binding Assay: In assay tubes, the synaptosomal membranes are incubated with a fixed concentration of [3H]BTX-B and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., veratridine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow for SAR Studies

References

Pharmacokinetics of Ameltolide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Ameltolide, a potent anticonvulsant agent, as characterized in various preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, present quantitative data in structured tables, describe experimental methodologies, and visualize key processes through diagrams. This information is crucial for understanding the disposition of this compound and for guiding further drug development efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in several animal species. The following tables summarize the key quantitative data obtained from these studies, allowing for easy comparison across different models.

Table 1: Pharmacokinetics of this compound in Mice

| Parameter | Value | Conditions |

| Dose | 2.0 mg/kg | Oral administration |

| Cmax (this compound) | 572 ng/mL | Plasma |

| Cmax (N-acetyl metabolite) | 387 ng/mL | Plasma |

| Cmax (Hydroxy metabolite) | 73 ng/mL | Plasma |

Cmax: Maximum plasma concentration.

Data derived from a study on the pharmacological evaluation of a major metabolite of this compound[1].

Table 2: Pharmacokinetics of this compound in Rats

Table 3: Pharmacokinetics of this compound in Dogs

| Parameter | Value | Conditions |

| Dose | 3 mg/kg | Single oral administration |

| Elimination Half-life (t½) | 5.46 h | - |

| Volume of Distribution (Vd) | 1.20 L/kg | Bioavailability normalized |

Data from a nonlinear mixed effects pharmacokinetic/pharmacodynamic analysis in a canine seizure model[3].

Table 4: Pharmacokinetics of this compound in Rhesus Monkeys

| Parameter | Observation | Conditions |

| Dose | 5, 10, 20, 45, and 100 mg/kg | Daily oral administration via nasogastric intubation |

| Tmax | Approximately 3 hours | After a single 20 mg/kg oral dose |

| AUC | Larger than expected at doses ≥ 20 mg/kg | Suggests saturation of metabolism and/or excretion |

| Metabolite Levels | Plasma concentrations of the N-acetyl metabolite were one to two orders of magnitude greater than the parent drug. | - |

AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Observations from a subchronic toxicity and pharmacokinetic study[4].

Experimental Protocols

The following sections describe the methodologies employed in the key pharmacokinetic studies of this compound in different animal models.

Studies in Mice

-

Animal Model: Specific mouse strains used in the studies are not consistently detailed in the abstracts.

-

Drug Administration: this compound was administered orally (p.o.) at a dose of 2.0 mg/kg for the determination of plasma concentrations of the parent drug and its metabolites.

-

Sample Collection: Plasma samples were collected at various time points after drug administration to determine the Cmax of this compound and its metabolites.

-

Analytical Method: While the specific analytical method is not detailed in the abstract, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the quantification of small molecules and their metabolites in plasma.

Studies in Rats

-

Animal Model: The specific rat strains are not always mentioned.

-

Drug Administration: this compound was administered orally across a range of doses to establish the relationship between dose and plasma/brain concentrations.

-

Sample Collection: Plasma and brain tissue were collected to evaluate drug concentrations and the correlation between them.

-

Analytical Method: Specific parameters for the analytical methods used for quantification are not available in the reviewed literature.

Studies in Dogs

-

Animal Model: The studies utilized eight dogs in a crossover design.

-

Drug Administration: Five different oral doses of this compound were administered. For the detailed pharmacokinetic analysis, a single 3 mg/kg oral dose was used.

-

Sample Collection: Complete plasma concentration-time profiles were determined by collecting blood samples at multiple time points after administration.

-

Data Analysis: A one-compartment open model with first-order absorption was used to fit the pharmacokinetic data.

Studies in Rhesus Monkeys

-

Animal Model: Young adult rhesus monkeys were used in a subchronic toxicity study that included pharmacokinetic assessments.

-

Drug Administration: this compound was dissolved in 10% aqueous acacia and administered daily via oral nasogastric intubation at dosages of 5, 10, 20, 45, and 100 mg/kg.

-

Sample Collection: Plasma samples were collected to determine the concentrations of this compound and its N-acetyl metabolite.

-

Analytical Method: The specific analytical methodology used for drug quantification in plasma is not detailed in the provided information.

Metabolism and Mechanism of Action

Metabolic Pathway

This compound is primarily metabolized through two main pathways: N-acetylation and hydroxylation. The N-acetyl metabolite is a major circulating metabolite, particularly in rhesus monkeys where its plasma concentrations can be significantly higher than the parent drug. A hydroxy metabolite is also formed, and it is considered a major metabolite excreted in the urine. Notably, these metabolites have been shown to have significantly less anticonvulsant activity compared to the parent compound.

Caption: Metabolic pathway of this compound.

Mechanism of Action

The anticonvulsant effects of this compound are believed to be mediated through its interaction with voltage-dependent sodium channels. This mechanism is similar to that of other established anticonvulsant drugs like phenytoin and carbamazepine. By binding to these channels, this compound likely stabilizes the inactivated state of the sodium channels, thereby reducing neuronal hyperexcitability and preventing the spread of seizure activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.

Caption: General workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of this compound demonstrates its absorption and metabolism in various animal models. The data indicates species-specific differences in metabolism and disposition, with notable saturation kinetics observed in rhesus monkeys at higher doses. The primary metabolic pathways involve N-acetylation and hydroxylation, leading to less active metabolites. The mechanism of action is consistent with the modulation of voltage-dependent sodium channels. While the available data provides a solid foundation, further studies to fully characterize the pharmacokinetic profile in rats and to obtain more detailed analytical methodologies would be beneficial for a complete understanding of this compound's disposition. This guide serves as a valuable resource for researchers and professionals involved in the development of this compound and other novel anticonvulsant therapies.

References

- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonlinear mixed effects pharmacokinetic/pharmacodynamic analysis of the anticonvulsant this compound (LY201116) in a canine seizure model [agris.fao.org]

- 4. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant this compound (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Ameltolide Metabolism and Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ameltolide (LY201116) is a potent anticonvulsant agent belonging to the 4-aminobenzamide class. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of this compound's metabolism, the identification and activity of its major metabolites, and the experimental methodologies employed in these assessments. The primary metabolic pathways for this compound involve N-acetylation and subsequent hydroxylation. Notably, the resulting metabolites exhibit significantly diminished anticonvulsant activity compared to the parent compound, indicating that this compound itself is the primary active moiety.

Metabolic Pathways of this compound

This compound undergoes a two-step metabolic transformation. The initial and primary metabolic route is N-acetylation of the 4-amino group, leading to the formation of N-acetylthis compound. This is followed by hydroxylation of one of the methyl groups on the 2,6-dimethylphenyl ring, resulting in the formation of N-[4-[[[2-(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide.[1]

The metabolic cascade of this compound can be visualized as follows:

Metabolic pathway of this compound.

Pharmacokinetics and Metabolite Profile

Pharmacokinetic studies in various animal models have revealed key characteristics of this compound and its metabolites.

Plasma Concentrations and Saturable Metabolism

In rhesus monkeys, the plasma concentrations of the N-acetyl metabolite of this compound were found to be one to two orders of magnitude greater than those of the parent drug.[2] Studies in these monkeys also suggest that at higher doses (20 mg/kg or greater), the metabolism and/or excretion of this compound may become saturated. This is evidenced by larger than expected area under the plasma-time curve (AUC) values for this compound and lower than expected AUC values for the N-acetyl metabolite at doses of 45 and 100 mg/kg.[2][3] This non-linear pharmacokinetic behavior suggests a potential for drug accumulation with repeated high-dose administration.[3]

Comparative Pharmacokinetics in Mice

In mice, after a 2.0 mg/kg oral dose of this compound, the parent drug, the N-acetyl metabolite, and the hydroxy-N-acetyl metabolite were all detected in plasma. The peak plasma concentrations (Cmax) are summarized in the table below.

| Compound | Cmax (ng/mL) |

| This compound | 572 |

| N-acetyl this compound | 387 |

| Hydroxy-N-acetyl this compound | 73 |

| Table 1: Peak plasma concentrations of this compound and its metabolites in mice after a 2.0 mg/kg oral dose. |

Biological Activity of Metabolites

A critical aspect of understanding the pharmacology of this compound is determining the biological activity of its metabolites. Studies have consistently shown that the anticonvulsant potency of the metabolites is significantly lower than that of the parent compound.

Anticonvulsant Activity in Mice

The anticonvulsant activity of this compound and its metabolites was evaluated using the maximal electroshock (MES) test in mice. The median effective dose (ED50) values demonstrate a dramatic decrease in potency with metabolic modification.

| Compound | MES ED50 (mg/kg, oral) |

| This compound | 1.4 |

| Hydroxy this compound | 10.9 |

| Hydroxy-N-acetyl this compound | > 100 |

| Table 2: Anticonvulsant potency of this compound and its metabolites in the MES test in mice. |

These results clearly indicate that both hydroxylation and N-acetylation significantly reduce the anticonvulsant activity of this compound. This lack of significant activity from the metabolites confirms that the pharmacological effects of this compound are primarily due to the parent drug.

Experimental Protocols

The following sections detail the methodologies used in the key studies cited in this guide.

Animal Studies and Dosing

-

Rhesus Monkeys: Young adult rhesus monkeys were administered daily oral doses of this compound (5, 10, 20, 45, and 100 mg/kg) dissolved in 10% aqueous acacia via nasogastric intubation for 3 months.

-

Mice: For pharmacokinetic studies, mice were administered a single oral dose of 2.0 mg/kg of this compound. For anticonvulsant activity testing, oral doses ranging from low to high were administered to determine the MES ED50.

The workflow for a typical preclinical evaluation of this compound can be represented as follows:

References

- 1. Synthesis and pharmacological evaluation of a major metabolite of this compound, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant this compound (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

In Vitro Anticonvulsant Profile of Ameltolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticonvulsant profile of Ameltolide (LY201116), a potent anticonvulsant agent. The document focuses on its core mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding for professionals in neuroscience and drug development.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary in vitro mechanism underlying the anticonvulsant activity of this compound is the blockade of neuronal voltage-dependent sodium channels.[1][2] This interaction has been quantified, and the potency is comparable to the brain concentrations observed to produce anticonvulsant effects, strongly suggesting this is the main driver of its efficacy.[2] this compound exhibits a phenytoin-like anticonvulsant profile in in vitro cortical slice preparations, indicating that it likely shares key mechanistic properties with this established anti-epileptic drug, including use- and state-dependent inhibition of sodium channels.[3]

Quantitative Data on Sodium Channel Interaction

The inhibitory potency of this compound on neuronal voltage-dependent sodium channels has been determined using radioligand binding assays. The following table summarizes the key quantitative data.

| Compound | Assay | Preparation | Radioligand | IC50 (µM) | Reference |

| This compound | Radioligand Binding | Rat Brain Synaptosomes | [³H]batrachotoxinin-A-20α-benzoate | 0.97 | [2] |

| Phenytoin (Reference) | Radioligand Binding | Rat Brain Synaptosomes | [³H]batrachotoxinin-A-20α-benzoate | 0.86 |

Note: In the referenced study, this compound is referred to as compound 2.

Based on its phenytoin-like profile, it is inferred that this compound exhibits a higher affinity for the inactivated state of the sodium channel. For reference, phenytoin's affinity for the inactivated state is in the range of 7-20 µM. This state-dependent binding is a hallmark of many clinically effective anticonvulsants, as it allows for the selective targeting of neurons undergoing the high-frequency firing characteristic of seizure activity, with less effect on normal neuronal signaling.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the anticonvulsant profile of this compound.

[³H]batrachotoxinin-A-20α-benzoate Binding Assay

This competitive radioligand binding assay is used to determine the affinity of a compound for the neurotoxin binding site 2 on the voltage-gated sodium channel.

1. Preparation of Rat Brain Synaptosomes:

-

Whole rat brains are homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in synaptic terminals and associated ion channels.

-

The purified synaptosomes are washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

A constant concentration of the radioligand, [³H]batrachotoxinin-A-20α-benzoate, is incubated with the synaptosomal preparation.

-

A range of concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the sodium channel.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates all specific binding sites.

-

The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

Whole-Cell Voltage-Clamp Electrophysiology

While specific voltage-clamp data for this compound is not publicly available, this section describes a general protocol for characterizing the state- and use-dependent block of voltage-gated sodium channels, which would be the standard method to further investigate its phenytoin-like properties.

1. Cell Preparation:

-

Neurons (e.g., from primary culture or cell lines expressing specific sodium channel subtypes) are prepared on coverslips.

2. Recording Setup:

-

A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.

3. Voltage Protocols:

-

To assess tonic block and state-dependence:

-

The cell is held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.

-

A depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current.

-

The holding potential is then changed to a more depolarized level (e.g., -70 mV) to induce inactivation in a fraction of the channels, and the same depolarizing pulse is applied.

-

The reduction in current amplitude in the presence of the drug at different holding potentials is measured to determine the affinity for the resting and inactivated states.

-

-

To assess use-dependent block:

-

A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.

-

The progressive decrease in the peak sodium current during the train in the presence of the drug is measured to quantify use-dependent inhibition.

-

4. Data Acquisition and Analysis:

-

The elicited currents are amplified, filtered, and digitized.

-

The peak current amplitudes are measured and analyzed to determine the percentage of block under different conditions.

-

Dose-response curves are generated to calculate IC50 values for the different channel states.

Inferred Signaling Pathway and Mechanism of Action

The anticonvulsant action of this compound at the cellular level can be conceptualized as a state-dependent blockade of voltage-gated sodium channels, which preferentially targets rapidly firing neurons.

Off-Target Profile

Currently, there is a lack of publicly available in vitro data detailing the activity of this compound at other potential anticonvulsant targets, such as voltage-gated calcium or potassium channels, or at GABA and glutamate receptors. The existing research strongly points towards the blockade of voltage-gated sodium channels as its primary and clinically relevant mechanism of action. Further studies would be required to definitively rule out or quantify any potential off-target effects.

Conclusion

The in vitro anticonvulsant profile of this compound is characterized by its potent blockade of neuronal voltage-dependent sodium channels. Its similarity to phenytoin suggests a mechanism involving state- and use-dependent inhibition, which allows for the selective modulation of hyperexcitable neuronal states. The quantitative data from radioligand binding assays confirms its high affinity for this target. The experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and similar anticonvulsant compounds. This focused mechanism of action makes this compound a significant compound of interest for the development of anti-epileptic therapies.

References

- 1. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relation of plasma and brain concentrations of the anticonvulsant this compound to its pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Ameltolide Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. A primary strategy in the development of antiepileptic drugs (AEDs) is the modulation of ion channels to reduce neuronal hyperexcitability. Voltage-gated sodium channels are critical for the initiation and propagation of action potentials and are a well-established target for many anticonvulsant drugs[1].

Ameltolide emerged as a promising anticonvulsant candidate with a potent and dose-dependent efficacy in preclinical models of epilepsy[2][3]. Early investigations into its mechanism of action pointed towards an interaction with voltage-gated sodium channels, based on its phenytoin-like anticonvulsant profile[2]. This guide will systematically present the data and methodologies that have solidified the voltage-gated sodium channel as the primary target of this compound.

Target Identification

The identification of the voltage-gated sodium channel as the primary target of this compound was largely inferred from its pharmacological activity profile, which mirrors that of known sodium channel blockers. The definitive identification of a drug's molecular target often involves a combination of biochemical, genetic, and pharmacological approaches.

Pharmacological Profiling

This compound exhibits a potent anticonvulsant effect in the Maximal Electroshock (MES) seizure model, a standard preclinical test for identifying drugs effective against generalized tonic-clonic seizures[3]. This model is known to be sensitive to drugs that block voltage-gated sodium channels. The similarity of this compound's activity in the MES test to that of phenytoin and carbamazepine provided the initial and strong evidence for its mechanism of action.

Radioligand Binding Assays

To more directly investigate the interaction of this compound with its putative target, competitive binding assays were employed. These assays measure the ability of a test compound (this compound) to displace a known radiolabeled ligand that binds to a specific site on the target protein. In the case of voltage-gated sodium channels, [3H]batrachotoxinin-A-20α-benzoate ([3H]BTX-B) is a commonly used radioligand that binds to the channel's neurotoxin binding site 2, which is allosterically coupled to the anticonvulsant binding site.

Studies have shown that this compound can inhibit the binding of [3H]BTX-B to rat brain synaptosomes, providing direct evidence of its interaction with the voltage-gated sodium channel.

Figure 1: Workflow for the identification of the voltage-gated sodium channel as the primary target of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Anticonvulsant Activity of this compound

| Species | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mice | MES | Oral | 1.4 | |

| Rats | MES | Oral | 135 µmol/kg |

Table 2: In Vitro Target Engagement of this compound

| Assay | Preparation | Ligand | IC₅₀ (µM) | Reference |

| [³H]BTX-B Binding | Rat brain synaptosomes | This compound | 0.97 |

Table 3: Pharmacokinetic Parameters of this compound in Mice after Oral Administration (2.0 mg/kg)

| Compound | Cₘₐₓ (ng/mL) | Reference |

| This compound | 572 | |

| N-acetyl metabolite | 387 | |

| Hydroxy metabolite | 73 |

Target Validation

Target validation aims to confirm that the interaction of a drug with its identified molecular target is responsible for the observed therapeutic effect. For this compound, the validation of the voltage-gated sodium channel as the key target for its anticonvulsant activity is supported by the strong correlation between its in vitro binding affinity and its in vivo efficacy.

The relationship between the in vitro IC₅₀ values from the [³H]BTX-B binding assay and the in vivo ED₅₀ values from the MES test for a series of this compound analogs strongly suggests that the anticonvulsant properties of these compounds are a direct result of their interaction with the neuronal voltage-gated sodium channel.

Figure 2: Logical framework for the validation of the voltage-gated sodium channel as the target of this compound.

Proposed Mechanism of Action

This compound exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neurons. This action preferentially targets neurons that are firing at high frequencies, a characteristic of seizure activity. By binding to the sodium channel, this compound stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This leads to a reduction in sustained high-frequency neuronal firing, thereby suppressing seizure activity.

Figure 3: Proposed signaling pathway for the anticonvulsant action of this compound.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Rodents

Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

Materials:

-

Male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley strain, 100-150 g).

-

Electroconvulsive shock apparatus with corneal or ear-clip electrodes.

-

Saline solution (0.9%) containing a topical anesthetic (e.g., 0.5% tetracaine).

-

Test compound (this compound) and vehicle control.

-

Syringes and needles for drug administration.

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least 3-4 days prior to the experiment. On the day of the experiment, weigh each animal and administer the test compound or vehicle at the desired dose and route (e.g., oral gavage).

-

Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE of the drug. If unknown, a preliminary study should be performed to determine the TPE by testing at various time points after drug administration.

-

Electrode Application: At the TPE, apply a drop of the saline/anesthetic solution to the animal's eyes (for corneal electrodes) or ears (for ear-clip electrodes) to ensure good electrical contact and minimize discomfort.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds).

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the complete extension of the hindlimbs for at least 3 seconds.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension in each treatment group is calculated. The ED₅₀ (the dose that protects 50% of the animals) and its 95% confidence intervals are determined using probit analysis.

[³H]Batrachotoxinin-A-20α-benzoate ([³H]BTX-B) Binding Assay

Objective: To measure the binding of a test compound to the voltage-gated sodium channel in vitro.

Materials:

-

Rat brain synaptosomal membrane preparation.

-

[³H]BTX-B (radioligand).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, and 5.5 mM glucose).

-

Scorpion venom (e.g., from Leiurus quinquestriatus) to enhance [³H]BTX-B binding.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In test tubes, combine the synaptosomal membrane preparation, [³H]BTX-B at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound (this compound). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known sodium channel blocker, e.g., 300 µM veratridine).

-

Incubation: Add scorpion venom to all tubes to a final concentration of 1.25 µg/mL. Incubate the mixture at 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

Development History and Clinical Status

This compound (LY201116) was developed by Eli Lilly and Company in the late 1980s and early 1990s as a potential treatment for epilepsy. It showed promising anticonvulsant activity in preclinical studies. However, information regarding its progression through clinical trials is limited in the public domain. Subchronic toxicity studies were conducted in rhesus monkeys. The reasons for the apparent discontinuation of its clinical development are not publicly available.

Conclusion